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7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine Documentation Hub

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  • Product: 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
  • CAS: 1190314-63-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine: A Key Intermediate in Drug Discovery

Abstract: The 7-azaindole scaffold is a privileged heterocyclic motif frequently incorporated into molecules with significant biological activity, particularly in the realm of kinase inhibition. 7-chloro-3-iodo-1H-pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 7-azaindole scaffold is a privileged heterocyclic motif frequently incorporated into molecules with significant biological activity, particularly in the realm of kinase inhibition. 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine represents a highly versatile intermediate, offering two distinct and reactive sites for further chemical modification—the C-I bond for cross-coupling reactions and the C-Cl bond for nucleophilic aromatic substitution. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this key building block. We will delve into the strategic considerations for its synthesis, focusing on the final, critical step of regioselective iodination of the 7-chloro-1H-pyrrolo[2,3-c]pyridine precursor. The causality behind experimental choices, detailed, self-validating protocols, and the underlying reaction mechanisms are explored to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.

Introduction: The Strategic Value of Substituted 7-Azaindoles

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a bioisostere of indole and purine, making it a cornerstone in medicinal chemistry for the development of novel therapeutics.[1] Its structure is integral to numerous kinase inhibitors and other targeted agents. The ability to selectively functionalize both the pyridine and pyrrole rings of the azaindole core is paramount for generating molecular diversity and fine-tuning structure-activity relationships (SAR).

The target molecule of this guide, 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine, is of particular strategic importance. The iodine atom at the C3 position is an excellent handle for introducing various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[1][2] Simultaneously, the chlorine atom at the C7 position provides a site for nucleophilic aromatic substitution, allowing for the introduction of amine, ether, or other functionalities.[3] This dual functionality makes it an invaluable precursor for building complex molecular architectures in drug discovery programs.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine suggests a two-step approach starting from the commercially available or synthetically accessible 7-chloro-1H-pyrrolo[2,3-c]pyridine. The key transformation is the regioselective introduction of an iodine atom onto the electron-rich pyrrole ring.

G Target 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine Precursor 7-chloro-1H-pyrrolo[2,3-c]pyridine Target->Precursor C-I bond formation (Electrophilic Iodination) Reagent Electrophilic Iodine Source (e.g., NIS, I2/base) Reagent->Target

Caption: Retrosynthetic approach for the target molecule.

This strategy hinges on the intrinsic reactivity of the 7-azaindole nucleus, which allows for a direct and high-yielding iodination at the C3 position without affecting the chloro-substituted pyridine ring.

Synthesis of Key Precursor: 7-chloro-1H-pyrrolo[2,3-c]pyridine

The precursor, 7-chloro-1H-pyrrolo[2,3-c]pyridine (CAS: 357263-41-3), is a known chemical entity and is available from various commercial suppliers.[3] Its synthesis typically involves multi-step processes that build the bicyclic core, often through cyclization reactions followed by halogenation.[3] While numerous methods exist for constructing the 7-azaindole skeleton, such as the Fischer, Bartoli, or Madelung syntheses, a common approach involves building the pyrrole ring onto a pre-functionalized pyridine precursor.[4][5][6] For the purposes of this guide, we will proceed from the readily available 7-chloro-1H-pyrrolo[2,3-c]pyridine intermediate.

Core Synthesis: Regioselective Iodination

The conversion of 7-chloro-1H-pyrrolo[2,3-c]pyridine to its 3-iodo derivative is achieved via an electrophilic aromatic substitution (SEAr) reaction. This transformation is highly regioselective and efficient.

Mechanistic Rationale: The Basis of C3 Selectivity

The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic attack. The regioselectivity of this attack is dictated by the electronic properties of the bicyclic system. Theoretical calculations and experimental evidence consistently show that the C3 position is the most nucleophilic carbon on the 7-azaindole ring.[1] It possesses the highest electron density and the largest HOMO coefficient, making it the preferential site for reaction with electrophiles.[1]

The reaction is typically performed using N-Iodosuccinimide (NIS) or a combination of molecular iodine (I2) and a base such as potassium hydroxide (KOH).[1][2] The base deprotonates the pyrrole nitrogen, forming a highly nucleophilic azaindolide anion, which then rapidly attacks the electrophilic iodine source to yield the C3-iodinated product.

G cluster_0 Reaction Mechanism Start 7-chloro-1H-pyrrolo[2,3-c]pyridine Anion Azaindolide Anion Start->Anion + Base (-BH+) Intermediate Sigma Complex (Resonance Stabilized) Anion->Intermediate + NIS NIS N-Iodosuccinimide (NIS) Product 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine Intermediate->Product - H+ Succinimide Succinimide Intermediate->Succinimide forms

Caption: Mechanism of electrophilic C3-iodination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the C3-iodination of 7-azaindole derivatives.[1]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar, add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq).

  • Dissolve the starting material in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Cool the solution to 0 °C using an ice-water bath.

Step 2: Reagent Addition

  • Add potassium hydroxide (KOH) (1.5 - 3.0 eq) to the cooled solution portion-wise, ensuring the temperature remains low.

  • Stir the resulting mixture at 0 °C for 15-30 minutes. The solution may become heterogeneous.

  • In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.1 - 1.2 eq) in the same anhydrous solvent.

  • Add the NIS solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

Step 3: Reaction and Monitoring

  • After the addition is complete, allow the reaction to warm to room temperature.

  • Stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 4: Workup and Purification

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine.

Data Summary
ReagentMolar Eq.Purpose
7-chloro-1H-pyrrolo[2,3-c]pyridine1.0Starting Material
N-Iodosuccinimide (NIS)1.1-1.2Electrophilic Iodine Source
Potassium Hydroxide (KOH)1.5-3.0Base (to form the nucleophilic anion)
Anhydrous DMF or AcetonitrileN/ASolvent
Typical Yield >90% (literature-based)[2]

Conclusion and Outlook

The synthesis of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is efficiently achieved through a highly regioselective electrophilic iodination of the corresponding 7-chloro precursor. The C3 selectivity is a direct consequence of the inherent electronic properties of the 7-azaindole nucleus. The protocol described herein is robust, high-yielding, and relies on readily available reagents, making it a valuable and scalable method for researchers in synthetic and medicinal chemistry. The resulting di-halogenated product serves as a powerful platform for the rapid generation of diverse compound libraries, enabling extensive exploration of chemical space in the pursuit of novel therapeutic agents.

References

  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Vertex AI Search Result.3

  • Cherukupalli, S., et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.7

  • PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. European Patent Office - EP 3416965 B1.8

  • Collum, D. B., et al. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society.9

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok, University of Rostock.10

  • Kumar, A., et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 2023.2

  • A kind of synthetic method of 5 chlorine 7 azaindoles. Google Patents - CN106279156A.11

  • Azaindoles in Medicinal Chemistry. PharmaBlock.12

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry, 2022.4

  • Verbiscar, A.J. THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC.13

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.5

  • Guillonneau, C., et al. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 2001.

  • Cerna, I., et al. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 2020.

  • Azaindole synthesis. Organic Chemistry Portal.

  • Henschke, J. P., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 2021.

  • Kumar, V., et al. Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry.

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal.

  • Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Google Patents - US10364248B2.

  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine. Sigma-Aldrich.

Sources

Exploratory

Preliminary Biological Screening of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine: A Technical Guide for Drug Discovery Professionals

Foreword: Charting the Unexplored Potential of a Novel Heterocycle The pyrrolo[2,3-c]pyridine scaffold, a 7-azaindole isomer, represents a privileged structure in medicinal chemistry. Its derivatives are known to exhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unexplored Potential of a Novel Heterocycle

The pyrrolo[2,3-c]pyridine scaffold, a 7-azaindole isomer, represents a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, kinase inhibition, and antimicrobial and cytotoxic effects.[1][2] The subject of this guide, 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine, is a novel entity with unexplored therapeutic potential. The presence of halogen atoms at the 7th and 3rd positions offers unique opportunities for further chemical modifications and interactions with biological targets. This document provides a comprehensive, technically-grounded framework for the preliminary biological screening of this compound, designed to elucidate its potential as a lead for drug development. Our approach is rooted in a logical, stepwise progression from broad-spectrum screening to more targeted assays, ensuring a thorough and efficient evaluation.

Section 1: Compound Profile and Rationale for Screening

1.1. Structural Features and Physicochemical Properties

7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a halogenated bicyclic aromatic heterocycle. The pyrrole and pyridine rings are fused, creating a system with distinct electronic properties. The chlorine atom at the 7-position and the iodine at the 3-position are expected to influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.

PropertyPredicted Value/InformationSource
Molecular FormulaC₇H₄ClIN₂N/A
Molecular Weight278.48 g/mol [3]
AppearanceWhite to light yellow powder/crystal[3]
SolubilitySoluble in DMSO, ethyl acetate, and methanol[4]

1.2. Rationale for the Proposed Screening Cascade

The screening strategy for a novel compound should be guided by the known biological activities of its structural analogs. Derivatives of the parent scaffold, 7-azaindole, have shown promise as kinase inhibitors, cytotoxic agents, and antimicrobials.[1][2] Therefore, our preliminary screening will focus on these three key areas to maximize the probability of identifying a significant biological effect.

G cluster_0 Screening Rationale Start 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine Rationale Based on known activities of 7-azaindole derivatives Start->Rationale ScreeningAreas Anticancer Screening Antimicrobial Screening Kinase Inhibitory Screening Rationale->ScreeningAreas G cluster_1 MTT Assay Workflow Start Seed Cancer Cells in 96-well plate Treat Treat with 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine (various concentrations) Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Incubate2 Incubate for 4 hours AddMTT->Incubate2 Solubilize Solubilize Formazan with DMSO Incubate2->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for the in vitro MTT cytotoxicity assay.

2.2. Interpretation of Results

A potent compound will exhibit a low IC₅₀ value. Selectivity can be assessed by comparing the IC₅₀ values across different cancer cell lines and, ideally, against a non-cancerous cell line to determine a therapeutic window.

CompoundPC3 IC₅₀ (µM)HT-29 IC₅₀ (µM)HeLa IC₅₀ (µM)HepG2 IC₅₀ (µM)
7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine Experimental DataExperimental DataExperimental DataExperimental Data
Doxorubicin (Control)Literature ValueLiterature ValueLiterature ValueLiterature Value

Section 3: Antimicrobial Screening

Given the prevalence of antimicrobial activity in heterocyclic compounds, a preliminary screen against a panel of pathogenic bacteria is warranted. [5][6] 3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. [6] 3.1.1. Experimental Protocol

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [7]2. Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Serially dilute 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine in a 96-well microtiter plate using MHB to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control (e.g., Gentamicin). [8]5. Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_2 Broth Microdilution Workflow Start Prepare Serial Dilutions of Compound in 96-well plate Inoculate Inoculate with Standardized Bacterial Suspension Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually Inspect for Bacterial Growth Incubate->Observe DetermineMIC Determine MIC Observe->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

3.2. Data Summary

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine Experimental DataExperimental Data
Gentamicin (Control)Literature ValueLiterature Value

Section 4: Kinase Inhibitory Screening

The 7-azaindole scaffold is a common feature in many kinase inhibitors. [1][2]Therefore, screening 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine against a panel of kinases is a logical step.

4.1. In Vitro Kinase Panel Screen

A broad kinase panel screen is an efficient way to identify potential kinase targets. Several commercial services offer such screening services. Alternatively, an in-house assay can be established for a specific kinase of interest.

4.1.1. General Protocol (Example: ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction.

  • Kinase Reaction: Set up a reaction mixture containing the kinase of interest, its substrate, ATP, and 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine at a fixed concentration (e.g., 10 µM). Include a no-inhibitor control.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control.

G cluster_3 Kinase Inhibition Assay Workflow Start Set up Kinase Reaction with Compound and ATP Incubate Incubate to allow ADP production Start->Incubate AddADP Add ADP-Glo™ Reagent (Depletes ATP) Incubate->AddADP AddKinase Add Kinase Detection Reagent (Converts ADP to ATP) AddADP->AddKinase Measure Measure Luminescence AddKinase->Measure Analyze Calculate % Inhibition Measure->Analyze

Caption: Workflow for a generic in vitro kinase inhibition assay.

4.2. Hit Validation and IC₅₀ Determination

For any kinases that show significant inhibition (e.g., >50% at 10 µM), a dose-response experiment should be performed to determine the IC₅₀ value. This involves testing a range of concentrations of the compound in the same kinase assay format.

Section 5: Conclusion and Future Directions

This guide outlines a systematic and robust approach for the preliminary biological screening of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine. The proposed screening cascade, encompassing anticancer, antimicrobial, and kinase inhibitory assays, provides a solid foundation for identifying and prioritizing its potential therapeutic applications. Positive results in any of these primary screens will necessitate further, more detailed investigations, including mechanism of action studies, in vivo efficacy models, and medicinal chemistry efforts to optimize the lead compound. The structural novelty of this compound, combined with the proven biological relevance of its core scaffold, makes it a compelling candidate for drug discovery research.

References

  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. (n.d.). Self-publishing platform.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). Journal of the Chemical Society of Pakistan.
  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (2021). Molecules.
  • Antibacterial Activity of Heterocyclic Compounds. (2022). Encyclopedia.pub.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). PubMed.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). PMC.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). Semantic Scholar.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). NIH.
  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). PMC - NIH.
  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b] [5][9][10]thiadiazine derivatives. (2012). PMC - NIH. Retrieved from

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. (2021). PMC - NIH.
  • 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. (n.d.). TCI Chemicals.
  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2023). Journal of Pharmaceutical Negative Results.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. (n.d.). Google Patents.
  • Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. (2023). MDPI.
  • 7-Chloro-3-iodo-1H-pyrazolo 3,4-c pyridine AldrichCPR 1268521-18-1. (n.d.). Sigma-Aldrich.
  • Synthetic strategies to pyrido fused heterocycles. (2023). Indian Academy of Sciences.
  • (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017). ResearchGate.
  • FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1,... (n.d.). ResearchGate.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). MDPI.
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). PubMed.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (2001). ACS Publications.
  • Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. (2007). Oriental Journal of Chemistry.
  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate.
  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. (2018). Beilstein Journals.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1. (n.d.). ChemicalBook.
  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. (2007). PubMed.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Strategic Derivatization of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine: A Versatile Scaffold for Kinase Inhibitor Synthesis

Authored by: A Senior Application Scientist Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibitor Design The 1H-pyrrolo[2,3-c]pyridine, colloquially known as 7-azaindole, stands as a privileged heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibitor Design

The 1H-pyrrolo[2,3-c]pyridine, colloquially known as 7-azaindole, stands as a privileged heterocyclic scaffold in the landscape of medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structure mimics the purine core of ATP, allowing it to effectively compete for the kinase hinge-binding region, a critical interaction for inhibitory activity. The strategic functionalization of this core is paramount for achieving potency and selectivity against specific kinase targets.[2][3][4]

This application note provides a detailed guide to the derivatization of a highly versatile starting material: 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine . The distinct electronic properties and reactivity of the C-I and C-Cl bonds at the C3 and C7 positions, respectively, allow for selective, sequential palladium-catalyzed cross-coupling reactions. This orthogonality is the cornerstone of a modular approach to building diverse libraries of potential kinase inhibitors, enabling systematic exploration of the chemical space around the 7-azaindole core. We will detail field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, the workhorses of modern drug discovery chemistry.

Strategic Overview: Orthogonal Derivatization Workflow

The primary strategy hinges on the differential reactivity of the C3-Iodo and C7-Chloro positions. The carbon-iodine bond is significantly more susceptible to oxidative addition by a Palladium(0) catalyst than the more robust carbon-chlorine bond. This allows for a highly selective initial reaction at the C3 position, followed by a subsequent, typically more forcing, reaction at the C7 position. This sequential approach is fundamental to the controlled and predictable synthesis of complex molecular architectures.

G cluster_start Starting Material cluster_c3 Step 1: C3-Position Derivatization (Higher Reactivity) cluster_intermediate Intermediate cluster_c7 Step 2: C7-Position Derivatization cluster_final Final Product start 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki Pd(0) Catalyst (e.g., Pd(PPh₃)₄) sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira Pd(0) Catalyst (e.g., Pd(PPh₃)₄) intermediate 7-chloro-3-substituted-1H-pyrrolo[2,3-c]pyridine suzuki->intermediate sonogashira->intermediate buchwald Buchwald-Hartwig Amination (Primary/Secondary Amine) intermediate->buchwald Pd(0)/Pd(II) Catalyst + Ligand (e.g., Xantphos) final Kinase Inhibitor Candidate buchwald->final

Caption: Sequential cross-coupling strategy for derivatizing the 7-azaindole scaffold.

Part 1: Suzuki-Miyaura Coupling at the C3-Position

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, making it ideal for introducing aryl or heteroaryl moieties at the C3 position.[5] These groups often occupy the hydrophobic pocket of the ATP-binding site in many kinases. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with electron-rich heterocyclic substrates.[1]

Catalytic Cycle Overview: Suzuki-Miyaura Reaction

The mechanism involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex pd_trans R¹-Pd(II)L₂-R² pd_complex->pd_trans pd_trans->pd0 oa_label Oxidative Addition re_label Reductive Elimination trans_label Transmetalation reagents_oa R¹-X (3-iodo-azaindole) reagents_trans R²-B(OR)₂ (Boronic Acid/Ester) + Base product R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials and Equipment:

  • 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

  • Aryl- or heteroaryl-boronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe. The reaction concentration is typically 0.1 M with respect to the starting halide.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 7-chloro-3-aryl-1H-pyrrolo[2,3-c]pyridine intermediate.

Key Considerations & Optimization
ParameterRecommended Starting ConditionsRationale & Optimization Tips
Palladium Source Pd(PPh₃)₄ (5 mol%)Highly effective for many heteroaryl iodides. For challenging couplings, consider modern pre-catalysts like XPhos Pd G2 or SPhos Pd G2 (1-3 mol%) which offer higher activity.[1]
Base K₂CO₃ (2.5 eq)A common and effective base. Cs₂CO₃ can be more effective for less reactive boronic acids but is more expensive. K₃PO₄ is also a viable option.[1]
Solvent Dioxane/H₂O (4:1)The presence of water is often crucial for the activity of the catalyst and solubility of the base.[1] Other solvents like Toluene/H₂O or DME/H₂O can be screened.
Temperature 90 °CSufficient for most couplings with the iodo-substrate. If the reaction is sluggish, the temperature can be increased to 110 °C.

Part 2: Buchwald-Hartwig Amination at the C7-Position

Following successful C3-derivatization, the remaining C7-chloro group is targeted for C-N bond formation via Buchwald-Hartwig amination.[6] This reaction is essential for introducing amine side chains that can form critical hydrogen bonds with the kinase hinge region or extend into solvent-exposed regions to improve physicochemical properties. Activating the relatively inert C-Cl bond on an electron-rich heterocycle requires a carefully selected catalyst/ligand system.[7][8]

Detailed Protocol: Buchwald-Hartwig Amination

Materials and Equipment:

  • 7-chloro-3-aryl-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Amine (primary or secondary, 1.2-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos or BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Sealed tube or Schlenk flask, magnetic stirrer, heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried sealed tube under an inert atmosphere, combine the 7-chloro-3-aryl-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 eq), the ligand (e.g., Xantphos, 0.05 eq), and the base (e.g., Cs₂CO₃, 1.5 eq).

  • Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add the anhydrous solvent (e.g., Toluene) followed by the amine (1.2 eq).

  • Heating and Monitoring: Seal the tube and heat the mixture to 100-120 °C. The reaction is typically slower than the Suzuki coupling; monitor by LC-MS over 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to yield the final 3,7-disubstituted-1H-pyrrolo[2,3-c]pyridine.

Key Considerations & Optimization
ParameterRecommended Starting ConditionsRationale & Optimization Tips
Catalyst/Ligand Pd₂(dba)₃ / XantphosThis combination is effective for C-Cl amination.[7] Other useful ligands include BINAP or specialized Buchwald ligands (e.g., XPhos, RuPhos). The choice of ligand can be critical and may require screening.
Base Cs₂CO₃ (1.5 eq)A strong, non-nucleophilic base suitable for many amines. For less nucleophilic or sterically hindered amines, a stronger base like NaOtBu or K₃PO₄ may be required.
Solvent Anhydrous TolueneThe reaction must be run under anhydrous conditions to prevent catalyst deactivation. Dioxane is an alternative solvent.
Temperature 110 °CHigher temperatures are generally needed to activate the C-Cl bond compared to the C-I bond.

Alternative C3-Derivatization: The Sonogashira Coupling

For introducing alkynyl groups, which are valuable linkers or pharmacophores, the Sonogashira coupling is the method of choice.[9] This reaction couples the C3-iodo position with a terminal alkyne and typically requires both palladium and copper(I) co-catalysis.[10][11]

Protocol Outline: Sonogashira Coupling
  • Setup: Combine 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%) in a Schlenk flask under an inert atmosphere.

  • Reagent Addition: Add an anhydrous solvent like DMF or THF, followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq) and the terminal alkyne (1.2-1.5 eq).

  • Reaction: Stir at room temperature to 60 °C until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Perform a standard aqueous work-up followed by column chromatography.

The copper-free variant of the Sonogashira reaction is also widely used to prevent the homocoupling (Glaser coupling) of the terminal alkyne, which can be a significant side reaction.[12][13]

Conclusion

The 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a powerful and versatile building block for the synthesis of kinase inhibitors. The distinct reactivity of its two halogen substituents enables a logical and modular synthetic approach using sequential palladium-catalyzed cross-coupling reactions. By carefully selecting and optimizing the conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently generate extensive libraries of novel compounds for drug discovery programs, accelerating the identification of potent and selective kinase inhibitors.

References

  • ResearchGate. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines | Request PDF. Available at: [Link]

  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available at: [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]

  • PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ACS Publications. (n.d.). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate | Journal of Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Available at: [Link]

  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Available at: [Link]

  • PubMed. (n.d.). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • Norwegian Research Information Repository. (n.d.). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Available at: [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available at: [Link]

  • Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • DSpace@MIT. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Available at: [Link]

  • PubMed. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Available at: [Link]

  • PubMed Central. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Available at: [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine synthesis

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine. This...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine. This key intermediate, a derivative of 7-azaindole, is a critical building block in the development of various therapeutic agents, including kinase inhibitors.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the iodination of 7-chloro-1H-pyrrolo[2,3-c]pyridine?

A1: The synthesis of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine from its non-iodinated precursor is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The bicyclic 7-azaindole core consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The high electron density of the pyrrole ring makes it highly susceptible to attack by electrophiles. The substitution preferentially occurs at the C-3 position, which is the most nucleophilic carbon on the pyrrole ring, leading to the desired regioselective product.[3][4] The pyridine ring is deactivated towards electrophilic attack, ensuring high selectivity.[5][6]

Q2: Why is regioselectivity at the C-3 position so critical?

A2: The C-3 position of the 7-azaindole scaffold is a strategic site for introducing further molecular complexity. In many drug discovery programs, the iodine atom at C-3 serves as a versatile handle for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[4][7] Installing the iodine at this specific position is crucial for building the final molecular architecture required for biological activity. Incorrect regioselectivity would lead to isomeric impurities that are difficult to separate and would not possess the desired pharmacological properties.

Q3: What are the most common iodinating agents for this transformation?

A3: Several reagents can be employed to generate the electrophilic iodine species (I+) required for this reaction. The choice of reagent can significantly impact reaction time, yield, and purity. Common and effective agents include:

  • N-Iodosuccinimide (NIS): A mild and easy-to-handle solid iodinating agent. It is often used in aprotic solvents like acetonitrile or DMF.[4]

  • Iodine (I2) with a Base: Molecular iodine itself is not electrophilic enough. However, in the presence of a base like potassium hydroxide (KOH), the pyrrole nitrogen is deprotonated, increasing the nucleophilicity of the ring and facilitating the reaction.[4]

  • Iodine Monochloride (ICl): A highly reactive and effective iodinating agent that can provide high yields, often in short reaction times.[8] Caution is advised due to its reactivity, and careful control of stoichiometry is necessary to avoid side reactions.[8]

Experimental Protocol: General Procedure for C-3 Iodination

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and scale.

Step-by-Step Method
  • Preparation: To a solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous DMF (or acetonitrile), add N-Iodosuccinimide (NIS) (1.1 equiv).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine.

`dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ` Caption: Standard workflow for the synthesis of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine.

Troubleshooting Guide

Troubleshooting

Problem 1: The reaction shows low conversion or fails to proceed.
  • Probable Cause A: Deactivated Iodinating Agent. N-Iodosuccinimide (NIS) can decompose over time, especially if not stored properly in a cool, dark, and dry place. Similarly, solutions of Iodine Monochloride (ICl) can degrade.

    • Solution: Always use a fresh bottle of NIS or purify the existing stock. If using ICl, consider titrating it before use or preparing it fresh.

  • Probable Cause B: Insufficient Activation of the Substrate. If you are using molecular iodine (I2), a base is required to deprotonate the pyrrole N-H. Without the base, the nucleophilicity of the azaindole ring is often too low for the reaction to proceed efficiently with a weak electrophile like I2.[4]

    • Solution: When using I2, add at least 1.0 equivalent of a suitable base such as potassium hydroxide (KOH) or sodium hydride (NaH). The choice of base and solvent system is critical for success.

  • Probable Cause C: Inappropriate Solvent or Temperature. The polarity of the solvent can influence the reaction rate. While the reaction often proceeds at room temperature, some less reactive substrate derivatives may require gentle heating.

    • Solution: Ensure you are using a polar aprotic solvent like DMF, acetonitrile, or THF. If the reaction is sluggish at room temperature after 2-3 hours, consider warming the mixture to 40-60 °C and continue monitoring.[9]

Problem 2: Significant formation of a di-iodinated side product is observed.
  • Probable Cause: Excess Iodinating Agent or High Reactivity. The product, 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine, is still an electron-rich heterocycle. In the presence of excess electrophile, a second iodination can occur. Using a highly reactive agent like ICl increases this risk.[8]

    • Solution: Carefully control the stoichiometry of the iodinating agent; do not exceed 1.2 equivalents. For highly reactive systems, consider adding the agent portion-wise or as a solution over a period of time to maintain a low concentration of the electrophile in the reaction mixture.

Problem 3: The product is difficult to purify and isolate from the starting material.
  • Probable Cause: Similar Polarity. The starting material and the iodinated product can have very close Rf values on TLC, making separation by column chromatography challenging.

    • Solution: Optimize your chromatography conditions. A shallow solvent gradient (e.g., increasing ethyl acetate in hexanes by 1-2% increments) can improve separation. Alternatively, explore different solvent systems, such as dichloromethane/methanol. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) may be an effective purification method.

Comparative Reaction Conditions

The following table summarizes various conditions reported in the literature for the iodination of 7-azaindole derivatives, providing a useful reference for optimization.

Iodinating AgentBase (if applicable)SolventTemperature (°C)Typical Time (h)Reported Yield (%)Reference
N-Iodosuccinimide (NIS)N/AAcetonitrileRoom Temp11~65% (for 1-phenyl-7-azaindole)[4]
Iodine (I2)KOHDMFRoom TempN/AHigh[4]
Iodine (I2)N/A (Catalytic I2)DMSO80695% (for C-3 sulfenylation)[9]
Iodine Monochloride (ICl)N/A (on Celite)CH2Cl2Room Temp0.589%[8]
References
  • Smolecule. (n.d.). 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine.
  • The Chemical Supplier. (n.d.). The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications.
  • ResearchGate. (n.d.). Optimization of reaction conditionsa.
  • Semantic Scholar. (n.d.). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles.
  • Kumar, S., et al. (2021). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 86(17), 11849-11860. Available at: [Link]

  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine.
  • MDPI. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6299. Available at: [Link]

  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Flouquet, Z., et al. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 27(3), 988. Available at: [Link]

  • ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole.
  • ResearchGate. (n.d.). Optimization of the iodination of cytosine at room temperature 1.
  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • Langeslay, D. J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5028. Available at: [Link]

  • MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(13), 5186. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
  • ChemicalBook. (n.d.). 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis.
  • YouTube. (2014). Electrophilic Substitution of Pyrrole and Pyridine.
  • National Institutes of Health. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. Available at: [Link]

  • Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51, 15296-15299. Available at: [Link]

  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
  • Pearson. (2024). EAS Reactions of Pyridine Explained.
  • ResearchGate. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties.
  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?
  • ResearchGate. (n.d.). Iodination of substituted indoles.

Sources

Optimization

Stability of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine under acidic or basic conditions

Technical Support Center: 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine Introduction: This technical guide provides in-depth information and troubleshooting advice regarding the stability of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Introduction: This technical guide provides in-depth information and troubleshooting advice regarding the stability of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine under various experimental conditions. As a multi-functional heterocyclic compound, understanding its stability profile is critical for its successful application in drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine that influence its stability?

A1: The stability of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is primarily dictated by the interplay of three key structural features:

  • The 7-Azaindole Core: This is a bicyclic aromatic system consisting of a pyridine ring fused to a pyrrole ring. The pyridine nitrogen (at position 7) is basic and can be protonated under acidic conditions. The pyrrole nitrogen (at position 1) is weakly acidic and can be deprotonated under strongly basic conditions. The aromatic system is susceptible to electrophilic substitution, particularly at the electron-rich pyrrole ring.

  • The Chloro Substituent at C7: The chloro group is an electron-withdrawing group that can influence the basicity of the pyridine nitrogen. It is generally stable but can be susceptible to nucleophilic aromatic substitution under harsh conditions.

  • The Iodo Substituent at C3: The iodo group is the most reactive substituent on the molecule. The carbon-iodine bond is relatively weak, making it susceptible to a variety of reactions, including deiodination (protodeiodination), and serving as a leaving group in cross-coupling reactions. Its stability is a key concern under both acidic and basic conditions.

Q2: I am observing decomposition of my compound in an acidic mobile phase during HPLC analysis. What is the likely cause?
  • Protodeiodination: The C-I bond at the C3 position of the pyrrole ring is susceptible to cleavage under acidic conditions, especially in the presence of a reducing agent or upon prolonged exposure to strong acids. This would result in the formation of 7-chloro-1H-pyrrolo[2,3-c]pyridine.

  • Hydrolysis: While less common for the core ring structure, prolonged exposure to strong aqueous acid at elevated temperatures could potentially lead to hydrolysis of the chloro group, although this is generally a less favored pathway compared to reactions involving the iodo group.

Troubleshooting Guide

Problem 1: Unexpected side products are forming during a reaction run under basic conditions (e.g., using NaH, LDA, or strong hydroxides).

Root Cause Analysis:

The pyrrole N-H is weakly acidic and can be deprotonated by strong bases. The resulting anion is a potent nucleophile. Additionally, the halogen substituents can undergo reactions under basic conditions.

Potential Degradation Pathways:

  • N-Alkylation/Arylation: If alkylating or arylating agents are present, the deprotonated pyrrole nitrogen can act as a nucleophile, leading to N-substitution.

  • Halogen Exchange: Under certain conditions, particularly with specific nucleophiles, the chloro or iodo group could undergo nucleophilic aromatic substitution. The iodo group is generally a better leaving group.

  • Elimination Reactions: If there are adjacent protons that can be abstracted, elimination reactions might occur, though this is less likely with this specific aromatic structure.

Visualizing the Issue:

Basic_Degradation Compound 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine Base Strong Base (e.g., NaH, LDA) Compound->Base Deprotonation Nucleophile Nucleophile (Nu-) Compound->Nucleophile SNAr N_Anion Deprotonated Pyrrole Anion Base->N_Anion Electrophile Electrophile (R-X) N_Anion->Electrophile Nucleophilic Attack Side_Product_1 N-Alkylated/Arylated Product Side_Product_2 Halogen Exchange Product Electrophile->Side_Product_1 Nucleophile->Side_Product_2

Caption: Potential degradation pathways under basic conditions.

Recommended Solutions:

  • Choice of Base: Use a milder base if possible. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are often sufficient for reactions where the pyrrole N-H needs to be deprotonated for subsequent reactions, without causing significant degradation.

  • Temperature Control: Perform the reaction at the lowest possible temperature to minimize side reactions.

  • Protecting Groups: If the pyrrole N-H is interfering, consider protecting it. Common protecting groups for indoles and azaindoles include SEM, BOC, and tosyl groups.[2]

Problem 2: My compound appears unstable during workup with aqueous acid.

Root Cause Analysis:

As mentioned in the FAQ, acidic conditions can lead to protonation of the pyridine nitrogen, activating the molecule towards certain degradation pathways. The most likely of these is protodeiodination.

Visualizing the Issue:

Acidic_Degradation start 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine protonation Protonation of Pyridine Nitrogen (N7) start->protonation Aqueous Acid (H+) protonated_intermediate Protonated Intermediate protonation->protonated_intermediate protodeiodination Protodeiodination protonated_intermediate->protodeiodination final_product 7-Chloro-1H-pyrrolo[2,3-c]pyridine protodeiodination->final_product

Caption: Likely degradation pathway under acidic conditions.

Recommended Solutions:

  • pH Control: During workup, use a buffered solution or a weak acid (e.g., saturated ammonium chloride) instead of strong acids like HCl or H₂SO₄.

  • Minimize Contact Time: Perform the acidic wash as quickly as possible and immediately proceed to the next step.

  • Alternative Purification: Consider non-aqueous workup procedures or direct purification by chromatography if possible.

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions.

Objective: To determine the degradation profile of the compound under acidic, basic, and neutral conditions.

Materials:

  • 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Sample Preparation:

    • Acidic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Condition: Mix 1 mL of the stock solution with 9 mL of water.

    • Control Sample: Mix 1 mL of the stock solution with 9 mL of the solvent used for the stock solution.

  • Incubation: Store the prepared samples at a controlled temperature (e.g., 50°C) and protect from light.

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples to stop the degradation reaction.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

  • Data Analysis: Calculate the percentage of degradation at each time point for each condition.

Data Summary Table (Hypothetical Data):

ConditionTime (hours)% Degradation of Parent CompoundMajor Degradation Product (Hypothetical)
0.1 M HCl (50°C)00-
815.27-chloro-1H-pyrrolo[2,3-c]pyridine
2445.87-chloro-1H-pyrrolo[2,3-c]pyridine
0.1 M NaOH (50°C)00-
85.1Unidentified polar impurity
2412.5Unidentified polar impurity
Neutral (Water, 50°C)0<1-
8<1-
241.8-

References

  • Vertex AI Search. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PubMed.
  • SciELO. (n.d.). The influence of pH, polyethylene glycol and polyacrylic acid on the stability of stem bromelain.
  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • PubMed. (2019). A protocol for testing the stability of biochemical analytes. Technical document.
  • PMC. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
  • ResearchGate. (2025). A protocol for testing the stability of biochemical analytes. Technical document | Request PDF.
  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Welcome to the technical support center for 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile building block. The unique electronic properties of the 7-azaindole scaffold, combined with the differential reactivity of the chloro and iodo substituents, make solvent choice a critical parameter for achieving desired reaction outcomes.[1][2][3] This guide will delve into the nuances of solvent effects on popular cross-coupling reactions and provide practical solutions to common challenges.

Understanding the Reactivity Landscape

7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine, a derivative of 7-azaindole, is a valuable precursor in medicinal chemistry due to the prevalence of the 7-azaindole core in pharmacologically active molecules.[1][2][4] The C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. This inherent reactivity difference allows for selective functionalization at the C3 position. However, the choice of solvent can profoundly influence this selectivity, as well as reaction rates and yields.[5][6] Solvents play a multifaceted role by stabilizing catalysts and reactive intermediates, modulating the activity of bases, and in some cases, directly participating in the catalytic cycle.[5][7][8]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine, with a focus on the causative role of the solvent.

Suzuki-Miyaura Coupling

Q1: I am observing low yields and significant amounts of starting material in my Suzuki-Miyaura coupling at the C3-iodo position. What could be the cause?

A1:

  • Insufficient Solvent Polarity: While Suzuki-Miyaura reactions can often proceed in a range of solvents, the polarity can be a key factor.[9] In some cases, nonpolar solvents like toluene or THF may not sufficiently solubilize the boronic acid or the base, leading to a sluggish reaction. Consider switching to a more polar aprotic solvent like DMF, dioxane, or acetonitrile (MeCN). These solvents can enhance the solubility of reagents and stabilize charged intermediates in the catalytic cycle.[5][10]

  • Solvent Contamination: Trace impurities in your solvent, such as water or peroxides, can deactivate the palladium catalyst. Ensure you are using high-purity, anhydrous solvents.[11] In some instances, degassing the solvent by sparging with an inert gas like argon or nitrogen can be beneficial to remove dissolved oxygen, which can lead to unwanted side reactions like homocoupling.[12]

  • Inappropriate Base-Solvent Combination: The effectiveness of a base is highly dependent on the solvent. For instance, potassium carbonate (K₂CO₃) is a common base in Suzuki couplings, but its solubility is limited in some organic solvents. The use of aqueous base solutions in solvents like dioxane or THF can be effective. Alternatively, changing to a more soluble inorganic base like cesium carbonate (Cs₂CO₃) or an organic base such as triethylamine (TEA) might improve the reaction outcome.

Troubleshooting Flowchart for Low Yield in Suzuki Coupling:

G start Low Yield in Suzuki Coupling check_solvent Is the solvent sufficiently polar (e.g., DMF, dioxane)? start->check_solvent switch_solvent Switch to a more polar aprotic solvent. check_solvent->switch_solvent No check_purity Is the solvent anhydrous and degassed? check_solvent->check_purity Yes switch_solvent->check_purity purify_solvent Use high-purity, anhydrous, and degassed solvent. check_purity->purify_solvent No check_base Is the base soluble and effective in the chosen solvent? check_purity->check_base Yes purify_solvent->check_base change_base Consider aqueous base, Cs₂CO₃, or an organic base. check_base->change_base No optimize_temp Optimize reaction temperature. check_base->optimize_temp Yes change_base->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for low Suzuki coupling yields.

Q2: I am seeing undesired coupling at the C7-chloro position in my Suzuki-Miyaura reaction. How can I improve selectivity for the C3-iodo position?

A2:

  • Solvent-Induced Selectivity Switch: In certain palladium-catalyzed systems, polar aprotic solvents like DMF or MeCN can sometimes promote reactivity at less reactive sites.[5][13] This is often attributed to the stabilization of different catalytic species or transition states.[8][10] While this is less common for the highly preferential C-I vs. C-Cl oxidative addition, it is a possibility. If you are observing this, consider switching to a less polar solvent like toluene or THF.

  • Ligand Choice: The ligand on the palladium catalyst plays a crucial role in determining selectivity. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition at the more reactive C-I bond. If you are using a simple ligand like triphenylphosphine (PPh₃), consider switching to a more sophisticated ligand such as a Buchwald-type biarylphosphine ligand.

Sonogashira Coupling

Q1: My Sonogashira coupling at the C3-iodo position is sluggish and gives low yields. What solvent-related factors should I consider?

A1:

  • Solvent Polarity and Nucleophilicity: The choice of solvent in Sonogashira couplings can be a delicate balance.[7] While polar aprotic solvents like DMF or DMSO can enhance reaction rates by solvating reactants and intermediates, they can also be nucleophilic and potentially displace ligands from the palladium center, leading to catalyst deactivation.[7] If you are using a highly coordinating solvent like DMF and observing issues, consider switching to a less coordinating solvent like THF or toluene, perhaps with a co-solvent to aid solubility.

  • "Copper-Free" vs. Copper-Cocatalyzed Conditions: The traditional Sonogashira reaction uses a copper(I) co-catalyst. In some cases, especially with N-heterocycles, the copper can lead to side reactions. In "copper-free" Sonogashira reactions, the choice of solvent and base is even more critical. A polar solvent may be necessary to facilitate the reaction in the absence of the copper co-catalyst.

  • Homocoupling (Glaser Coupling): A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, which is often catalyzed by the copper co-catalyst in the presence of oxygen.[14][15] Using degassed solvents is crucial to minimize this side product.[12] If homocoupling is a significant issue, consider switching to "copper-free" conditions.

Data Presentation: Solvent Effects on a Model Sonogashira Coupling

SolventBaseAdditiveYield of C3-alkynylated productNotes
DMFEt₃NCuI65%Significant homocoupling observed.
THFEt₃NCuI85%Reduced homocoupling compared to DMF.
TolueneEt₃NCuI70%Slower reaction rate.
DMFDIPANone75%"Copper-free" conditions, clean reaction.

This is a representative table based on general principles of Sonogashira reactions and not from a specific cited experiment.

Buchwald-Hartwig Amination

Q1: I am attempting a Buchwald-Hartwig amination at the C7-chloro position (after functionalizing the C3-iodo position) and the reaction is not proceeding. What is the likely issue?

A1:

  • N-H Acidity and Base Strength: The N-H of the pyrrole ring is acidic and can be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu, LiHMDS). This can lead to catalyst inhibition or undesired side reactions. It is often necessary to protect the pyrrole nitrogen before attempting amination at the C7-chloro position.

  • Solvent Choice for C-Cl Activation: Aryl chlorides are generally less reactive than aryl iodides and bromides in Buchwald-Hartwig aminations.[16][17] The choice of solvent is critical for activating the C-Cl bond. Non-polar aprotic solvents like toluene or dioxane are often preferred for these reactions.[18] Polar aprotic solvents can sometimes hinder the reaction.

  • Ligand Selection: The success of Buchwald-Hartwig amination of aryl chlorides is highly dependent on the use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[16][19] These ligands promote the difficult oxidative addition of the aryl chloride to the palladium center.

Experimental Workflow: N-Protection followed by Buchwald-Hartwig Amination

G start Starting Material: 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine step1 Step 1: Suzuki or Sonogashira Coupling at C3-iodo start->step1 intermediate1 Intermediate: 7-chloro-3-substituted-1H-pyrrolo[2,3-c]pyridine step1->intermediate1 step2 Step 2: N-Protection (e.g., SEM-Cl, Boc₂O) intermediate1->step2 intermediate2 Intermediate: 7-chloro-3-substituted-1N-protected-pyrrolo[2,3-c]pyridine step2->intermediate2 step3 Step 3: Buchwald-Hartwig Amination at C7-chloro (Pd catalyst, bulky phosphine ligand, non-polar solvent) intermediate2->step3 product Final Product: 7-amino-3-substituted-1N-protected-pyrrolo[2,3-c]pyridine step3->product

Caption: A typical reaction sequence for the dual functionalization of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine.

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling at the C3-Iodo Position
  • To a dry reaction vessel, add 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.[12]

  • Add a degassed solvent (e.g., a mixture of dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for "Copper-Free" Sonogashira Coupling at the C3-Iodo Position
  • To a dry reaction vessel, add 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a ligand if necessary (e.g., PPh₃, 4-10 mol%).

  • Purge the vessel with an inert gas.

  • Add a degassed solvent (e.g., DMF or THF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) and heat the reaction to the desired temperature (typically 50-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Work up the organic layer as described in the Suzuki-Miyaura protocol and purify by column chromatography.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Preprints.org.
  • Effect of solvent on Buchwald coupling of 2 and 3.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry.
  • Effects of solvent, base, and temperature on the Sonogashira coupling...
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry Europe.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Coupling of 7-Azaindoles with Thiophenes. ChemistryViews.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Recent advances in the global ring functionaliz
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine).
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Cross-Coupling Reactions: A Practical Guide.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Recent Advances in Sonogashira Reactions.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Troubleshooting a difficult Heck reaction. Reddit.
  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applic
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decor
  • Buchwald–Hartwig amin
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Cross-Coupling General Reactions: Videos & Practice Problems. Pearson.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
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